molecular formula C9H11NO3 B15070877 2-Amino-6-methoxy-4-methylbenzoic acid

2-Amino-6-methoxy-4-methylbenzoic acid

Cat. No.: B15070877
M. Wt: 181.19 g/mol
InChI Key: AJMDPENAKZCOMW-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxy-4-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-amino-4-methylbenzoic acid.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-6-methylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

    2-Amino-4-methylbenzoic acid: Lacks the methoxy group and has a different substitution pattern, affecting its chemical properties.

    2-Amino-6-methoxybenzoic acid: Lacks the methyl group, resulting in different chemical behavior.

Uniqueness: 2-Amino-6-methoxy-4-methylbenzoic acid is unique due to the specific combination of amino, methoxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-6-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

AJMDPENAKZCOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)O)N

Origin of Product

United States

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